![molecular formula C72H92O12 B8270593 Calix[4]arene-bis(t-octylbenzo-crown-6) CAS No. 220969-34-6](/img/structure/B8270593.png)

Calix[4]arene-bis(t-octylbenzo-crown-6)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calix4arene-bis(tert-octylbenzo-crown-6), commonly known as Calix[4]arene-bis(t-octylbenzo-crown-6), is a macrocyclic compound that has garnered significant attention for its ability to selectively extract cesium ions from aqueous solutions. This compound is part of the calixarene family, which are cyclic oligomers derived from phenol and formaldehyde. Calix[4]arene-bis(t-octylbenzo-crown-6) is particularly notable for its high selectivity and efficiency in binding cesium ions, making it a valuable tool in nuclear waste management and other applications.

准备方法

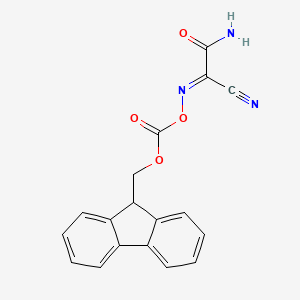

Synthetic Routes and Reaction Conditions

The synthesis of Calix[4]arene-bis(t-octylbenzo-crown-6) typically involves the reaction of calix4arene with tert-octylbenzo-crown-6 under specific conditions. The process begins with the preparation of calix4arene, which is synthesized through the condensation of p-tert-butylphenol and formaldehyde in the presence of a base. The resulting calix4arene is then reacted with tert-octylbenzo-crown-6 in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as potassium carbonate .

Industrial Production Methods

Industrial production of Calix[4]arene-bis(t-octylbenzo-crown-6) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .

化学反应分析

Types of Reactions

Calix[4]arene-bis(t-octylbenzo-crown-6) primarily undergoes complexation reactions with metal ions, particularly cesium ions. The compound forms stable complexes with cesium ions through ion-dipole interactions and coordination bonds. Additionally, Calix[4]arene-bis(t-octylbenzo-crown-6) can participate in solvent extraction processes, where it selectively extracts cesium ions from aqueous solutions into organic solvents .

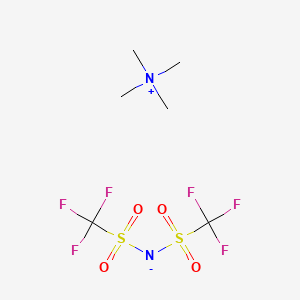

Common Reagents and Conditions

The extraction of cesium ions using Calix[4]arene-bis(t-octylbenzo-crown-6) typically involves the use of ionic liquids or organic solvents such as dichloromethane, chloroform, or toluene. The process is often carried out under mild conditions, with the pH of the aqueous phase being adjusted to optimize extraction efficiency. Common reagents used in these reactions include nitric acid, sodium hydroxide, and various buffer solutions .

Major Products Formed

The primary product formed from the reaction of Calix[4]arene-bis(t-octylbenzo-crown-6) with cesium ions is the Calix[4]arene-bis(t-octylbenzo-crown-6)-cesium complex. This complex is highly stable and can be easily separated from the aqueous phase. In some cases, the complex can be further processed to recover pure cesium or to regenerate the Calix[4]arene-bis(t-octylbenzo-crown-6) for reuse .

科学研究应用

Calix[4]arene-bis(t-octylbenzo-crown-6) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Nuclear Waste Management: Calix[4]arene-bis(t-octylbenzo-crown-6) is extensively used for the selective extraction of cesium ions from high-level nuclear waste.

Analytical Chemistry: The compound is used in various analytical techniques for the detection and quantification of cesium ions in environmental and biological samples.

Medical Applications: Research is ongoing to explore the potential use of Calix[4]arene-bis(t-octylbenzo-crown-6) in medical applications, such as targeted drug delivery and radiotherapy.

Industrial Processes: Calix[4]arene-bis(t-octylbenzo-crown-6) is used in various industrial processes, including the purification of water and the recovery of valuable metals from waste streams.

作用机制

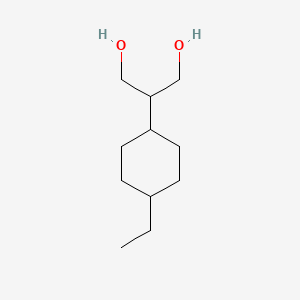

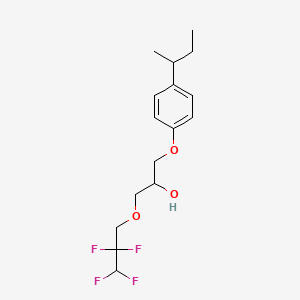

The mechanism by which Calix[4]arene-bis(t-octylbenzo-crown-6) exerts its effects involves the formation of stable complexes with cesium ions. The compound’s macrocyclic structure provides a cavity that is ideally sized to accommodate cesium ions. The binding of cesium ions occurs through ion-dipole interactions and coordination bonds, which stabilize the complex and prevent the cesium ions from re-entering the aqueous phase .

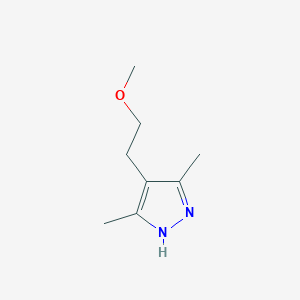

At the molecular level, the interaction between Calix[4]arene-bis(t-octylbenzo-crown-6) and cesium ions involves the coordination of the cesium ion with the oxygen atoms in the crown ether moiety of the compound. This coordination is facilitated by the hydrophobic tert-octyl groups, which enhance the solubility of the complex in organic solvents and improve the efficiency of the extraction process .

相似化合物的比较

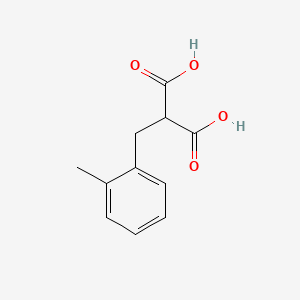

Calix[4]arene-bis(t-octylbenzo-crown-6) is part of a broader family of calixarene-based compounds that are used for metal ion extraction. Some of the similar compounds include:

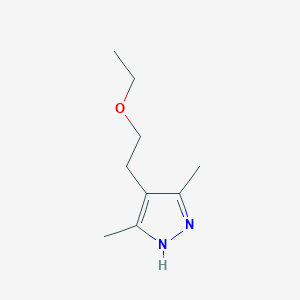

- Calix 4arene-bis(2-propyloxy)calix4crown-6 (BPC6) : Similar to Calix[4]arene-bis(t-octylbenzo-crown-6), BPC6 is used for the extraction of cesium ions but has different substituents that affect its selectivity and efficiency .

- Dibenzo-21-crown-7 (DB21C7) : This compound is another crown ether that is used for cesium extraction. It has a larger cavity size compared to Calix[4]arene-bis(t-octylbenzo-crown-6), which affects its binding affinity and selectivity .

- Dibenzo-18-crown-6 (DB18C6) : Similar to DB21C7, this compound is used for metal ion extraction but has a smaller cavity size, making it more suitable for smaller metal ions .

Compared to these similar compounds, Calix[4]arene-bis(t-octylbenzo-crown-6) is unique in its combination of high selectivity, efficiency, and stability. Its specific structure and substituents make it particularly effective for the extraction of cesium ions, which is a critical requirement in nuclear waste management and other applications .

属性

CAS 编号 |

220969-34-6 |

|---|---|

分子式 |

C72H92O12 |

分子量 |

1149.5 g/mol |

IUPAC 名称 |

12,45-bis(2,4,4-trimethylpentan-2-yl)-3,6,9,16,19,22,36,39,42,49,52,55-dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10(15),11,13,23,25,27,30(35),31,33,43(48),44,46,56,58,60,64-octadecaene |

InChI |

InChI=1S/C72H92O12/c1-69(2,3)49-71(7,8)59-23-25-61-63(47-59)79-37-29-75-33-41-83-67-55-19-13-21-57(67)46-58-22-14-20-56-45-53-17-11-15-51(65(53)81-39-31-73-27-35-77-61)43-52-16-12-18-54(44-55)66(52)82-40-32-74-28-36-78-62-26-24-60(72(9,10)50-70(4,5)6)48-64(62)80-38-30-76-34-42-84-68(56)58/h11-26,47-48H,27-46,49-50H2,1-10H3 |

InChI 键 |

VYQLJFDSOOIINU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C4CC5=C6C(=CC=C5)CC7=C(C(=CC=C7)CC8=CC=CC(=C8OCCOCCOC9=C(C=CC(=C9)C(C)(C)CC(C)(C)C)OCCOCCO6)CC3=CC=C4)OCCOCCO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。